molecular formula C21H18BrNO B286546 N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide

N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide

Cat. No.: B286546
M. Wt: 380.3 g/mol
InChI Key: APVXINFBIYKQRL-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide, also known as BMS-986205, is a small molecule drug that has been developed for the treatment of various diseases. It is a selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a key role in the immune system.

Mechanism of Action

N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide selectively binds to the ATP-binding site of the TYK2 enzyme, thereby inhibiting its activity. This leads to the downregulation of the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. This results in the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6, IL-17, and tumor necrosis factor-alpha (TNF-α), in animal models of autoimmune diseases and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its relatively low potency compared to other TYK2 inhibitors. This may limit its therapeutic potential in certain diseases.

Future Directions

There are several potential future directions for the research and development of N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide. One area of interest is the potential use of this drug in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis. Another area of interest is the potential use of this drug in combination with other immunomodulatory agents, such as checkpoint inhibitors, for the treatment of cancer. Further studies are needed to fully understand the therapeutic potential of this compound in these and other diseases.

Synthesis Methods

N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide was synthesized using a multi-step process that involved the reaction of 2-methylbenzoyl chloride with 4-bromobenzylamine to form N-(4-bromobenzyl)-2-methylbenzamide. This intermediate was then reacted with benzyl bromide to form this compound. The final product was obtained after purification using column chromatography.

Scientific Research Applications

N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory bowel disease, and cancer. It has been shown to selectively inhibit the TYK2 enzyme, which is involved in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines play a critical role in the immune response and are involved in the pathogenesis of many diseases.

Properties

Molecular Formula

C21H18BrNO

Molecular Weight

380.3 g/mol

IUPAC Name

N-[(4-bromophenyl)-phenylmethyl]-2-methylbenzamide

InChI

InChI=1S/C21H18BrNO/c1-15-7-5-6-10-19(15)21(24)23-20(16-8-3-2-4-9-16)17-11-13-18(22)14-12-17/h2-14,20H,1H3,(H,23,24)

InChI Key

APVXINFBIYKQRL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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